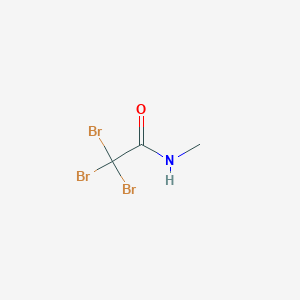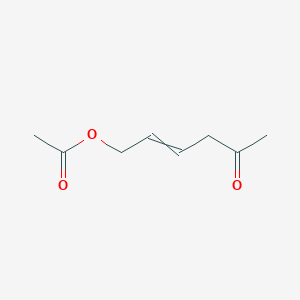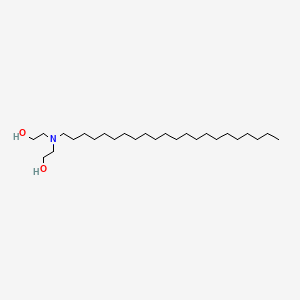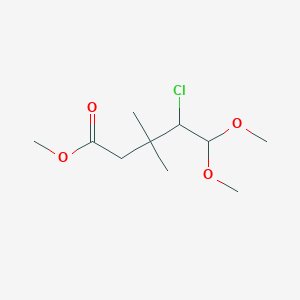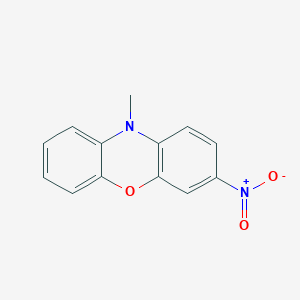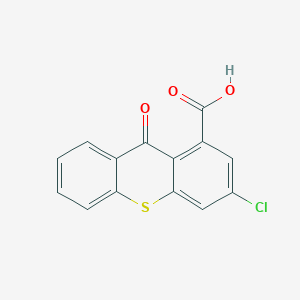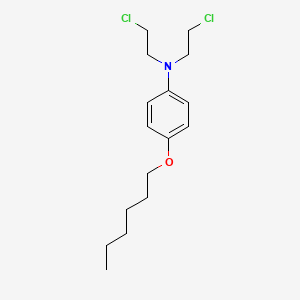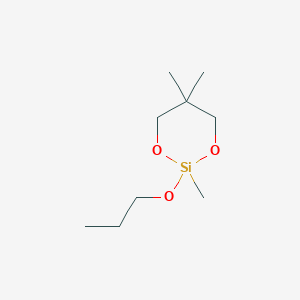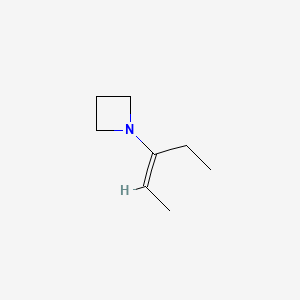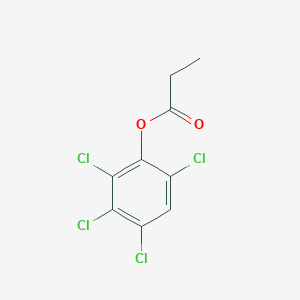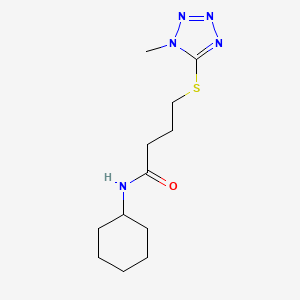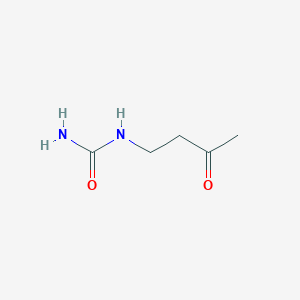
Carbonic acid--prop-2-yn-1-ol (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of carbonic acid and propargyl alcohol, featuring two propargyl groups attached to a carbonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonic acid–prop-2-yn-1-ol (1/2) can be synthesized through the reaction of carbon dioxide with propargyl alcohol in the presence of a catalyst . Another method involves the reaction of phosgene with propargyl alcohol . The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of carbonic acid–prop-2-yn-1-ol (1/2) often involves large-scale reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid–prop-2-yn-1-ol (1/2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonic acid derivatives.
Reduction: Reduction reactions can yield propargyl alcohol and other related compounds.
Substitution: The propargyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various carbonic acid derivatives, propargyl alcohol, and substituted propargyl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, carbonic acid–prop-2-yn-1-ol (1/2) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical compounds through various reactions .
Biology and Medicine
Its ability to undergo specific chemical reactions makes it valuable for creating biologically active molecules .
Industry
Industrially, carbonic acid–prop-2-yn-1-ol (1/2) is used in the production of polymers and other materials. Its reactivity and versatility make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of carbonic acid–prop-2-yn-1-ol (1/2) involves its ability to undergo chemical reactions that modify its structure. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents to form carbonic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to carbonic acid–prop-2-yn-1-ol (1/2) include:
Propargyl alcohol: A simpler compound with similar reactivity.
Dipropargyl carbonate: Another derivative of carbonic acid with two propargyl groups.
Carbonic acid di-prop-2-ynyl ester: A closely related compound with similar chemical properties.
Uniqueness
Carbonic acid–prop-2-yn-1-ol (1/2) is unique due to its specific combination of carbonic acid and propargyl groups, which confer distinct reactivity and versatility. This makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
79493-91-7 |
|---|---|
Molekularformel |
C7H10O5 |
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
carbonic acid;prop-2-yn-1-ol |
InChI |
InChI=1S/2C3H4O.CH2O3/c2*1-2-3-4;2-1(3)4/h2*1,4H,3H2;(H2,2,3,4) |
InChI-Schlüssel |
PIDISQVJJCBEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCO.C#CCO.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


